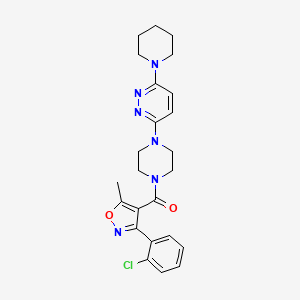

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27ClN6O2 and its molecular weight is 466.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that pyridazinone derivatives, which this compound is a part of, have been associated with a broad spectrum of pharmacological activities .

Mode of Action

Pyridazinone derivatives have been found to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

It is known that pyridazinone derivatives can lead to a variety of biological effects due to their interaction with various biological targets .

Biologische Aktivität

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O2 with a molecular weight of approximately 399.87 g/mol. The structure features a chlorophenyl isoxazole moiety linked to a piperazinyl pyridazine segment, indicating potential interactions with various biological targets.

Research indicates that compounds containing isoxazole and piperazine derivatives often exhibit significant biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. The specific mechanisms for this compound may involve:

- Inhibition of Cholinesterases : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in regulating acetylcholine levels in the nervous system. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Interaction with G Protein-Coupled Receptors (GPCRs) : Given the structural features, this compound may interact with various GPCRs, influencing signaling pathways related to mood, cognition, and neuroprotection .

In Vitro Studies

A range of in vitro studies has assessed the biological activity of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Isoxazole Derivative | AChE Inhibition | 1.6 g/L | |

| Piperazine Analog | BuChE Inhibition | 2.9 g/L | |

| Pyridazine Compound | GPCR Modulation | Not specified |

These studies suggest that the compound could possess significant inhibitory activity against cholinesterases, which is crucial for therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

- Cholinesterase Inhibition : A study demonstrated that similar isoxazole derivatives effectively inhibited AChE, resulting in increased levels of acetylcholine in synaptic clefts. This mechanism is beneficial for cognitive enhancement in Alzheimer's models .

- Neuroprotective Effects : Research indicates that piperazine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications for treating neurodegenerative disorders .

- Antidepressant Activity : Some studies have indicated that compounds with similar structures may exhibit antidepressant-like effects through serotonin receptor modulation, highlighting their potential as mood stabilizers .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Compounds like this often require thorough toxicological evaluations to ascertain their safety profiles before clinical applications. Preliminary data on similar compounds indicate moderate toxicity profiles, necessitating further investigation into their pharmacokinetics and long-term effects.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features an isoxazole ring and a piperazine moiety, which are known for their biological activity. The isoxazole structure contributes to the compound's ability to interact with biological targets, while the piperazine fragment enhances its pharmacological properties.

Therapeutic Applications

-

Anticancer Activity :

- Compounds containing isoxazole rings have been studied for their anticancer properties. The piperazine and pyridazine components can enhance the binding affinity to cancer-related targets, potentially leading to the development of novel anticancer agents. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines with IC50 values indicating significant antiproliferative effects .

-

Neurological Disorders :

- The benzoylpiperidine fragment found in related compounds has been identified as a privileged structure in drug design for neuropsychiatric disorders. This fragment has been linked to drugs targeting serotonin and dopamine receptors, which are crucial in treating conditions such as schizophrenia and depression .

- Antimicrobial Properties :

Synthesis and Derivatives

The synthesis of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions that include the formation of the isoxazole ring followed by the introduction of piperidine and pyridazine units. The synthesis can be optimized to improve yield and purity, which is critical for subsequent biological testing.

Table 1: Synthetic Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Aldehyde + Hydrazine | Heat |

| 2 | Alkylation | Alkyl halide + Base | Room Temperature |

| 3 | Acylation | Acid chloride + Amine | Reflux |

| 4 | Purification | Chromatography | Various Solvents |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Neuropharmacology :

Eigenschaften

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN6O2/c1-17-22(23(28-33-17)18-7-3-4-8-19(18)25)24(32)31-15-13-30(14-16-31)21-10-9-20(26-27-21)29-11-5-2-6-12-29/h3-4,7-10H,2,5-6,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPQQMGXAATZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.